molecular formula C12H13NO3 B1371355 3-Cyano-4-isobutoxybenzoic acid CAS No. 528607-60-5

3-Cyano-4-isobutoxybenzoic acid

Cat. No.: B1371355
CAS No.: 528607-60-5
M. Wt: 219.24 g/mol
InChI Key: NPSZYDWVXISOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-4-isobutoxybenzoic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyano-4-isobutoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-4-isobutoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-4-(2-methylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(2)7-16-11-4-3-9(12(14)15)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSZYDWVXISOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629861
Record name 3-Cyano-4-(2-methylpropoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528607-60-5
Record name 3-Cyano-4-(2-methylpropoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyano-4-isobutoxybenzoic Acid (CAS: 528607-60-5)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Intermediate in Modern Drug Discovery

3-Cyano-4-isobutoxybenzoic acid, identified by the CAS number 528607-60-5, is a substituted benzoic acid derivative that has emerged as a critical building block in medicinal chemistry and drug development. Its strategic placement of a cyano group, a carboxylic acid, and an isobutoxy ether on a benzene ring makes it a versatile intermediate for the synthesis of complex heterocyclic compounds.[1]

Most notably, this compound is a key intermediate in the synthesis of Febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[2][3][4] Its structural framework is also leveraged in the development of other biologically active molecules, including modulators of sphingosine-1-phosphate (S1P) receptors, which are targets for treating autoimmune diseases like multiple sclerosis.[1] This guide provides a comprehensive technical overview of 3-Cyano-4-isobutoxybenzoic acid, encompassing its chemical and physical properties, synthesis methodologies, applications, and safety considerations, tailored for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

The unique arrangement of functional groups in 3-Cyano-4-isobutoxybenzoic acid dictates its physical and chemical behavior, influencing its reactivity and solubility. The isobutoxy group, for instance, enhances its solubility in organic solvents, a crucial property for its utility in synthetic organic chemistry.[1]

PropertyValueSource(s)
CAS Number 528607-60-5[2][5]
Molecular Formula C₁₂H₁₃NO₃[1][2][6]
Molecular Weight 219.24 g/mol [1][2][5]
IUPAC Name 3-cyano-4-(2-methylpropoxy)benzoic acid[2]
Appearance White to off-white solid (for the similar isopropoxy analog)[7]
Melting Point 149-153 °C (for the similar isopropoxy analog)[7]
Storage Store at 2-8 °C, sealed in a dry environment.[2][8]

Synthesis of 3-Cyano-4-isobutoxybenzoic Acid: A Modern Approach

The synthesis of 3-Cyano-4-isobutoxybenzoic acid is a multi-step process that has been optimized to improve yield, safety, and industrial scalability. Early synthetic routes often involved hazardous reagents like cuprous cyanide.[9] More contemporary methods, however, have been developed to circumvent the use of highly toxic materials, making the process more environmentally benign and suitable for large-scale production.

A notable advancement in its synthesis involves the conversion of a formyl group to a cyano group, which is an efficient and direct method.[9] Below is a representative, step-by-step protocol adapted from patented industrial methods that prioritize safety and efficiency.

Experimental Protocol: A Safer, Scalable Synthesis

This protocol outlines a method that avoids the use of highly toxic cyanides, starting from more readily available precursors.

Step 1: Formylation of 4-Hydroxybenzoic Acid Phenyl Ester

  • To a reaction vessel, add 4-hydroxybenzoic acid phenyl ester, magnesium chloride, triethylamine, paraformaldehyde, and dichloromethane.[9]

  • Heat the mixture in an oil bath at 60°C and stir overnight.[9]

  • After cooling to room temperature, slowly add a dilute aqueous solution of concentrated hydrochloric acid.[9]

  • Filter any insoluble material and extract the aqueous phase multiple times with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-formyl-4-hydroxybenzoic acid phenyl ester.[9]

Step 2: Conversion of the Formyl Group to a Cyano Group

  • Dissolve the 3-formyl-4-hydroxybenzoic acid phenyl ester obtained in the previous step and hydroxylamine hydrochloride in a mixture of acetonitrile and N,N-dimethylformamide.[9]

  • Add chloroacetyl chloride to the mixture and heat at 80°C with stirring for 2 hours.[9] This step converts the aldehyde to an oxime and then dehydrates it to the nitrile.

  • Upon reaction completion (monitored by TLC or HPLC), quench the reaction and extract the product.

  • Purify the resulting 3-cyano-4-hydroxybenzoic acid phenyl ester by chromatography or recrystallization.

Step 3: Isobutoxylation of the Phenolic Hydroxyl Group

  • Dissolve the 3-cyano-4-hydroxybenzoic acid phenyl ester in a suitable aprotic polar solvent such as DMF or acetone.

  • Add a base, such as potassium carbonate, and isobutyl bromide.

  • Heat the reaction mixture to facilitate the Williamson ether synthesis. The progress of the reaction should be monitored by an appropriate analytical technique.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure to obtain 3-cyano-4-isobutoxybenzoic acid phenyl ester.

Step 4: Hydrolysis of the Phenyl Ester to the Carboxylic Acid

  • Dissolve the 3-cyano-4-isobutoxybenzoic acid phenyl ester in a mixture of ethanol and tetrahydrofuran.[7]

  • Add a 2M aqueous solution of sodium hydroxide and stir the mixture at room temperature for 4 hours.[7]

  • Concentrate the mixture under vacuum to remove the organic solvents.[7]

  • Dilute the residue with water and acidify with 2N hydrochloric acid to a pH below 7.[7]

  • Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Filter and concentrate the solution to yield the crude product. Recrystallization from a suitable solvent system (e.g., ether/hexane) can be performed to obtain high-purity 3-Cyano-4-isobutoxybenzoic acid.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Cyanation cluster_2 Step 3: Etherification cluster_3 Step 4: Hydrolysis A 4-Hydroxybenzoic Acid Phenyl Ester B 3-Formyl-4-hydroxybenzoic Acid Phenyl Ester A->B MgCl₂, Et₃N, (CH₂O)n, DCM C 3-Cyano-4-hydroxybenzoic Acid Phenyl Ester B->C NH₂OH·HCl, ClCOCH₂Cl D 3-Cyano-4-isobutoxybenzoic Acid Phenyl Ester C->D Isobutyl Bromide, K₂CO₃ E 3-Cyano-4-isobutoxybenzoic Acid D->E 1. NaOH 2. HCl

Caption: A streamlined, four-step synthesis of 3-Cyano-4-isobutoxybenzoic acid.

Applications in Research and Drug Development

The trifunctional nature of 3-Cyano-4-isobutoxybenzoic acid makes it a valuable scaffold in the synthesis of various pharmaceuticals.

  • Intermediate for Febuxostat: As previously mentioned, this is the most prominent application of 3-Cyano-4-isobutoxybenzoic acid. Febuxostat is a non-purine xanthine oxidase inhibitor that effectively lowers uric acid levels in the blood.[2][4] The synthesis of Febuxostat involves the reaction of 3-Cyano-4-isobutoxybenzothiamide (derived from the corresponding benzoic acid) with ethyl 2-chloroacetoacetate.[3]

  • Precursor for Sphingosine-1-Phosphate (S1P) Receptor Modulators: Research has indicated that 3-Cyano-4-isobutoxybenzoic acid serves as a precursor for the synthesis of cyanoaryloxadiazolyl-substituted nitrogen heterocycles.[1] These heterocycles are being investigated for their ability to modulate S1P receptors, particularly S1P1 and S1P5.[7] S1P receptor modulators are a class of drugs used in the treatment of multiple sclerosis and other autoimmune conditions.[10][11] The mechanism of action involves the internalization of the S1P1 receptor on lymphocytes, which prevents their egress from lymph nodes and subsequent infiltration into the central nervous system.[10]

  • Building Block for Heterocyclic Compounds: The cyano and carboxylic acid functional groups are amenable to a wide range of chemical transformations, including nucleophilic substitution, esterification, and reduction.[1] This reactivity allows for its use in the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications.[1] It can be utilized in cross-coupling reactions, often with palladium or nickel catalysts, to form new carbon-carbon or carbon-nitrogen bonds.[1]

  • Analytical Standard: In analytical chemistry, high-purity 3-Cyano-4-isobutoxybenzoic acid can be used as a reference standard for the calibration of analytical instruments and the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Role as a Versatile Building Block in Drug Discovery

Applications cluster_Febuxostat Febuxostat Synthesis cluster_S1P S1P Receptor Modulator Synthesis A 3-Cyano-4-isobutoxybenzoic Acid B Thioamidation A->B E Heterocycle Formation (e.g., Oxadiazole) A->E C Cyclization B->C D Febuxostat (Anti-gout Agent) C->D F Coupling Reactions E->F G S1P Receptor Modulators (Autoimmune Diseases) F->G

Sources

Introduction: Elucidating the Profile of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Characteristics of 3-Cyano-4-isobutoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

3-Cyano-4-isobutoxybenzoic acid is a substituted aromatic carboxylic acid that has garnered attention as a versatile building block in medicinal chemistry and materials science.[1] Its unique trifunctional structure—comprising a carboxylic acid, a nitrile group, and an isobutoxy ether—makes it a valuable precursor for the synthesis of complex heterocyclic compounds.[1] Notably, it serves as a key intermediate in the development of agonists for sphingosine-1-phosphate (S1P) receptors, which are targets for treating autoimmune diseases like multiple sclerosis.[2]

A thorough understanding of the physical characteristics of this compound is paramount for its effective use in synthesis, process development, and quality control. This guide provides a comprehensive overview of its core properties, outlines detailed methodologies for its characterization, and explains the scientific rationale behind these experimental choices, ensuring a foundation of trustworthiness and technical accuracy for researchers in the field.

Compound Identification and Core Properties

Precise identification is the cornerstone of any chemical analysis. The fundamental identifiers and molecular properties of 3-Cyano-4-isobutoxybenzoic acid are summarized below.

PropertyValueSource
IUPAC Name 3-cyano-4-(2-methylpropoxy)benzoic acid[1]
CAS Number 528607-60-5[1]
Molecular Formula C₁₂H₁₃NO₃[1]
Molecular Weight 219.24 g/mol [1]
Canonical SMILES CC(C)COC1=C(C=C(C=C1)C(=O)O)C#N[1]
InChI Key NPSZYDWVXISOEH-UHFFFAOYSA-N[1]

The presence of the isobutoxy group is a critical structural feature, enhancing the molecule's solubility in common organic solvents, which is a significant advantage for its application in synthetic chemistry.[1]

Physicochemical Characterization: An Experimental Approach

While specific, experimentally verified data for 3-Cyano-4-isobutoxybenzoic acid is not extensively documented in publicly available literature, its properties can be reliably predicted and characterized using standard analytical techniques. For comparative purposes, data for the closely related analogue, 3-Cyano-4-isopropoxybenzoic acid (CAS: 258273-31-3), is often referenced.

Physical PropertyReported/Predicted Value (Analogue Data)Significance & Rationale
Appearance White to off-white solidProvides a preliminary, qualitative measure of purity.
Melting Point 149-153 °C (for isopropoxy analogue)A sharp melting range is a key indicator of high purity.[2]
Boiling Point 371.4 ± 27.0 °C (Predicted, for isopropoxy analogue)Useful for purification methods like distillation under vacuum, though decomposition may occur at atmospheric pressure.[2]
pKa 4.09 ± 0.10 (Predicted, for isopropoxy analogue)The acidity of the carboxylic acid group dictates its reactivity and solubility in aqueous solutions of varying pH.[2]
Solubility Enhanced solubility in organic solventsThe isobutoxy group imparts lipophilicity, facilitating reactions in non-polar media.[1]
Workflow for Physicochemical Analysis

The logical flow for characterizing a new batch of 3-Cyano-4-isobutoxybenzoic acid involves a sequence of tests designed to confirm identity, purity, and key physical properties.

G cluster_0 Characterization Workflow A Sample Acquisition B Visual Inspection (Color, Form) A->B Initial Check D Spectroscopic Identity Confirmation (NMR, IR, MS) A->D Direct Analysis C Melting Point Determination B->C Purity Indicator C->D Proceed if Pure E Purity Assessment (e.g., HPLC, Elemental Analysis) D->E Quantitative Check F Solubility & pKa Determination E->F For Formulation/Process Dev.

Caption: Workflow for the physical characterization of 3-Cyano-4-isobutoxybenzoic acid.

Experimental Protocols for Core Characterization

The following protocols are designed to be self-validating, providing researchers with robust methods for analyzing 3-Cyano-4-isobutoxybenzoic acid.

Melting Point Determination
  • Objective: To determine the melting range as an indicator of purity.

  • Methodology:

    • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point.

    • Instrumentation: Use a calibrated digital melting point apparatus.

    • Procedure:

      • Load a small amount of the finely powdered solid into a capillary tube.

      • Place the tube in the apparatus and heat at a rapid rate (e.g., 10-15 °C/min) to find the approximate melting point.

      • Allow the apparatus to cool and repeat with a fresh sample, this time heating at a slower ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.

    • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow range (< 2 °C) suggests high purity.

Solubility Assessment
  • Objective: To qualitatively or quantitatively determine the solubility in solvents relevant to synthesis and drug development.

  • Methodology:

    • Solvent Selection: Choose a range of solvents, including water, buffered aqueous solutions (pH 4.0, 7.4, 9.0), methanol, ethanol, ethyl acetate, dichloromethane, and tetrahydrofuran.

    • Procedure (Qualitative):

      • To 1 mL of the chosen solvent in a vial, add ~1-2 mg of the compound.

      • Stir or vortex the mixture at room temperature for 1-2 minutes.

      • Visually observe if the solid dissolves completely.

    • Procedure (Quantitative):

      • Prepare a saturated solution by adding an excess of the compound to a known volume of solvent.

      • Stir the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

      • Filter the solution to remove undissolved solid.

      • Analyze a known volume of the filtrate using a calibrated analytical technique (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration.

Spectroscopic and Structural Analysis

Spectroscopic techniques provide an unambiguous fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy (Expected Data):

    • Rationale: The number of signals, their chemical shifts, splitting patterns, and integration values correspond directly to the different types of protons in the molecule.

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The carboxylic acid proton is best observed in DMSO-d₆.

Expected Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0Singlet (broad)1H-COOH
~7.8-8.0Multiplet2HAromatic-H
~7.1-7.3Multiplet1HAromatic-H
~3.9Doublet2H-O-CH₂ -CH-
~2.1Multiplet1H-CH₂-CH -(CH₃)₂
~1.0Doublet6H-CH-(CH₃ )₂
  • ¹³C NMR Spectroscopy (Expected Data):

    • Rationale: Provides information on the number and electronic environment of all unique carbon atoms.

Expected Chemical Shift (δ) ppmAssignment
~166C =O (Carboxylic Acid)
~162Aromatic C -O
~134Aromatic C -H
~132Aromatic C -H
~118Aromatic C -CN
~116Aromatic C -H
~115C ≡N (Nitrile)
~108Aromatic C -C=O
~75-O-C H₂-
~28-C H-(CH₃)₂
~19-CH-(C H₃)₂
Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Protocol (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Acquire the spectrum.

Expected Absorption (cm⁻¹)Functional Group
~3300-2500 (broad)O-H stretch (Carboxylic Acid)
~2230-2210C≡N stretch (Nitrile)
~1710-1680C=O stretch (Carboxylic Acid)
~1600, ~1470C=C stretch (Aromatic)
~1250, ~1050C-O stretch (Ether and Acid)
Mass Spectrometry (MS)
  • Rationale: MS provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.

  • Expected Result: In a high-resolution mass spectrum (HRMS), the primary observation would be the molecular ion [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, with a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of C₁₂H₁₃NO₃.

Synthesis and Purification Overview

Obtaining a pure sample is a prerequisite for accurate characterization. The synthesis of 3-Cyano-4-isobutoxybenzoic acid typically involves the alkylation of a 3-cyano-4-hydroxybenzoic acid precursor.[1]

G cluster_0 Synthesis & Purification Workflow A Precursor: 3-Cyano-4-hydroxybenzoate B Alkylation Reaction (Isobutyl bromide, Base) A->B C Work-up & Extraction B->C D Hydrolysis (if starting from ester) C->D E Crude Product D->E F Purification (Recrystallization or Chromatography) E->F G Pure 3-Cyano-4- isobutoxybenzoic Acid F->G H Characterization (as per sections 2-4) G->H

Caption: A simplified workflow for the synthesis and purification of the title compound.

Purification via recrystallization is a self-validating system; the formation of well-defined crystals from a suitable solvent system is a strong indicator of purity, which is then confirmed by melting point analysis and spectroscopy.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Cyano-4-isobutoxybenzoic acid is not widely available, data from analogous compounds such as 4-cyanobenzoic acid and other substituted benzoic acids suggest the following precautions:

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[3]

Conclusion

3-Cyano-4-isobutoxybenzoic acid is a compound of significant interest to synthetic and medicinal chemists. While comprehensive physical data in the public domain is limited, its characteristics can be thoroughly investigated using the robust, standard analytical protocols detailed in this guide. By applying these methodologies, researchers can ensure the quality and identity of their material, enabling reliable and reproducible results in drug discovery and development endeavors.

References

  • PubChem. (n.d.). 3-cyano-4-isopropoxybenzoic acid. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • OSTI.gov. (2023). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyano-4-hydroxybenzoic acid. National Institutes of Health. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-cyano-4-isopropoxybenzoic acid.
  • Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Retrieved from [Link]

  • Thermo Fisher Scientific. (2013). Safety Data Sheet. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

Sources

preliminary investigation of 3-Cyano-4-isobutoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Preliminary Investigation of 3-Cyano-4-isobutoxybenzoic Acid Derivatives

Executive Summary

This guide provides a comprehensive framework for the preliminary investigation of derivatives originating from the 3-Cyano-4-isobutoxybenzoic acid scaffold. This core molecule is a pivotal intermediate in pharmaceutical synthesis, most notably in the production of Febuxostat, a potent xanthine oxidase inhibitor for the management of hyperuricemia and gout.[1][2] This document navigates the critical stages of a research program, beginning with the synthesis and characterization of the core compound, proceeding through the strategic design and synthesis of novel derivatives, and culminating in a proposed framework for biological screening and data interpretation. By integrating established synthetic protocols with robust analytical methodologies and a logical screening cascade, this guide serves as a technical resource for researchers and drug development professionals aiming to explore the therapeutic potential of this chemical class.

The Core Scaffold: 3-Cyano-4-isobutoxybenzoic Acid

The preliminary investigation of any new class of compounds begins with a thorough understanding of the parent scaffold. 3-Cyano-4-isobutoxybenzoic acid is an organic compound characterized by a benzoic acid structure substituted with a cyano group and an isobutoxy group.[3] Its utility is primarily as a versatile building block in synthetic and pharmaceutical chemistry.[3]

Physicochemical Properties

A baseline understanding of the core compound's properties is essential before proceeding to derivatization.

PropertyValueSource
CAS Number 528607-60-5[3]
Molecular Formula C₁₂H₁₃NO₃[3]
Molecular Weight 219.24 g/mol [3]
IUPAC Name 3-cyano-4-(2-methylpropoxy)benzoic acid[3]
Appearance Solid[4]
Storage Sealed in dry, room temperature conditions[4]
Rationale for Investigation

The primary impetus for investigating derivatives of this scaffold is its established role as a key starting material for Febuxostat.[1] The functional groups present—a carboxylic acid, a cyano group, and an ether linkage—offer multiple points for chemical modification, allowing for the creation of a diverse library of novel compounds. The reactivity of the cyano and carboxylic acid groups makes it particularly suitable for generating heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.[3]

Synthetic Pathways and Derivative Generation

The strategic synthesis of derivatives is the cornerstone of the preliminary investigation. The goal is to create a focused library of compounds that systematically explores the structure-activity relationship (SAR) around the core scaffold.

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of the parent compound is crucial for potential scale-up and cost management. Modern synthetic routes often aim to avoid highly toxic reagents. For instance, methods have been developed that prepare the cyanogroup from formyl groups, which is more suitable for industrial-scale production and avoids the use of toxic cyanides like cuprous cyanide.[5]

General Strategy for Derivatization

The functional handles of 3-Cyano-4-isobutoxybenzoic acid allow for several classes of derivatives to be synthesized. A general workflow can be visualized as follows:

G cluster_derivatives Derivative Classes parent 3-Cyano-4-isobutoxybenzoic Acid (Core Scaffold) amide Amide Derivatives parent->amide Amidation ester Ester Derivatives parent->ester Esterification thioamide Thioamide Intermediate amide->thioamide Sulfurization heterocycle Heterocyclic Derivatives thioamide->heterocycle Cyclization (e.g., Hantzsch Thiazole Synthesis)

Caption: General workflow for generating derivatives from the core scaffold.

Key Experimental Protocols

Protocol 2.3.1: Synthesis of 3-Cyano-4-isobutoxybenzamide

This protocol describes the conversion of the carboxylic acid to a primary amide, a common intermediate for further reactions.

  • Reagents & Materials: 3-Cyano-4-isobutoxybenzoic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), aqueous ammonia (NH₄OH), ice bath, magnetic stirrer.

  • Step 1: Acid Chloride Formation: Dissolve 1 equivalent of 3-Cyano-4-isobutoxybenzoic acid in anhydrous DCM. Add 1.5 equivalents of thionyl chloride dropwise at 0°C. Allow the reaction to stir at room temperature for 2-3 hours until the evolution of gas ceases.

  • Step 2: Amidation: In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath. Slowly add the acid chloride solution from Step 1 to the cold ammonia solution with vigorous stirring.

  • Step 3: Isolation: A precipitate will form. Continue stirring for 30 minutes. Filter the solid, wash thoroughly with cold water to remove excess ammonia and salts, and dry under vacuum.

  • Validation: Confirm product formation using NMR (disappearance of the acidic proton, appearance of amide protons) and Mass Spectrometry (confirmation of molecular weight).

Protocol 2.3.2: Synthesis of 3-Cyano-4-isobutoxybenzothiamide

This thioamide is a critical intermediate for synthesizing thiazole-based derivatives like Febuxostat.[1]

  • Reagents & Materials: 3-Cyano-4-isobutoxybenzamide (from Protocol 2.3.1), Lawesson's reagent [2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide], anhydrous toluene, magnetic stirrer, heating mantle with temperature control.

  • Step 1: Reaction Setup: Suspend 1 equivalent of the amide in anhydrous toluene. Add 0.5 equivalents of Lawesson's reagent.

  • Step 2: Reaction: Heat the mixture to reflux (approx. 110°C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 3: Workup & Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thioamide.[1]

  • Validation: Confirm the structure using NMR, Mass Spectrometry, and IR spectroscopy (presence of C=S stretch). The resulting compound has a CAS number of 163597-57-7.[6]

G start 3-Cyano-4-isobutoxybenzoic Acid step1 Acid Chloride Formation (SOCl₂, DCM) start->step1 intermediate1 3-Cyano-4-isobutoxybenzoyl chloride step1->intermediate1 step2 Amidation (Conc. NH₄OH) intermediate1->step2 intermediate2 3-Cyano-4-isobutoxybenzamide step2->intermediate2 step3 Sulfurization (Lawesson's Reagent, Toluene) intermediate2->step3 product 3-Cyano-4-isobutoxybenzothiamide (Key Intermediate) step3->product

Caption: Synthesis pathway for the key thioamide intermediate.

Analytical Characterization of Derivatives

Rigorous characterization is non-negotiable for ensuring the identity, purity, and stability of newly synthesized compounds. A multi-technique approach is required.

TechniquePurposeKey Insights
HPLC Purity assessment and quantificationProvides quantitative data on the purity of the compound. Method development (mobile phase, column, flow rate) is critical.[3]
GC-MS Purity and molecular weight of volatile compoundsConfirms molecular weight through the mass-to-charge ratio (m/z) of the molecular ion.[3]
NMR Spectroscopy Structure elucidation¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and verify that the chemical modification occurred at the intended position.[3]
Mass Spectrometry Molecular weight confirmationHigh-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, confirming the elemental composition.[3]

Framework for Biological Activity Screening

Given that the parent scaffold is a precursor to the xanthine oxidase (XO) inhibitor Febuxostat, the logical starting point for a biological investigation is to screen for activity against this enzyme.[1][2] However, the chemical features may lend themselves to other activities.

Primary Screening: Xanthine Oxidase Inhibition
  • Objective: To identify derivatives that inhibit the activity of xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.

  • Methodology: A cell-free, spectrophotometric enzyme inhibition assay is the standard.

    • Principle: The assay measures the XO-catalyzed oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.

    • Protocol:

      • Prepare a solution of xanthine oxidase in phosphate buffer.

      • Prepare solutions of the test derivatives at various concentrations.

      • In a 96-well UV-transparent plate, add the enzyme, buffer, and the test compound (or vehicle control).

      • Initiate the reaction by adding the substrate, xanthine.

      • Measure the rate of increase in absorbance at 295 nm over time using a plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) for active compounds.

Secondary and Tertiary Screening

Compounds showing promising activity in the primary screen should be advanced to more complex biological systems.

G start Library of Synthesized Derivatives primary Primary Screen: Xanthine Oxidase Enzyme Assay (Determine IC₅₀) start->primary decision1 Potent Hits Identified? primary->decision1 secondary Secondary Screen: Cell-based Uric Acid Production Assay (e.g., in HepG2 cells) decision1->secondary Yes stop Inactive / Deprioritize decision1->stop No tertiary Tertiary Screen: In Vivo Models of Hyperuricemia (e.g., Potassium Oxonate-induced) secondary->tertiary

Caption: A tiered screening cascade for identifying potent drug candidates.

Exploring Broader Biological Potential

The cyanobenzoic acid motif and its heterocyclic derivatives are known to possess a wide range of pharmacological activities, including anti-cancer and anti-inflammatory effects.[7][8] Depending on resource availability, broader screening against panels of kinases, proteases, or cancer cell lines could unveil novel therapeutic applications for this chemical class.

Data Interpretation and Future Directions

The preliminary investigation culminates in the analysis of the collected chemical and biological data.

  • Structure-Activity Relationship (SAR): Correlate the structural modifications of the derivatives with their biological activity. For example, does converting the carboxylic acid to an amide increase or decrease XO inhibitory activity? What is the effect of different ester groups? This analysis is crucial for designing the next generation of more potent and selective compounds.

  • Lead Identification: A "lead" compound is one that demonstrates promising potency in primary and secondary assays and has chemical properties amenable to further development.

  • Next Steps: For a promising lead compound, future work would involve lead optimization (further chemical modification to improve potency and drug-like properties), ADME/Tox profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and more extensive in vivo efficacy studies.

Conclusion

The 3-Cyano-4-isobutoxybenzoic acid scaffold represents a validated starting point for the discovery of pharmacologically active compounds. Its role in the synthesis of Febuxostat provides a clear rationale for its exploration as a source of new xanthine oxidase inhibitors. This guide outlines a systematic and technically grounded approach for a preliminary investigation, encompassing rational derivative synthesis, robust analytical characterization, and a logical biological screening cascade. By adhering to these principles, research teams can efficiently navigate the early stages of the drug discovery process and unlock the full therapeutic potential of this versatile chemical class.

References

  • Google Patents. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Technical Disclosure Commons. Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. (2022-08-21). Available at: [Link]

  • Google Patents. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.
  • PubChem. 3-Cyano-4-isobutoxybenzothioamide. Available at: [Link]

  • Google Patents. CN102964313A - Synthetic method of febuxostat.
  • MDPI. Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects. Available at: [Link]

  • Google Patents. KR101630819B1 - Synthetic method of febuxostat.
  • ResearchGate. The preparation of febuxostat by Suzuki reaction. Available at: [Link]

  • ResearchGate. Synthesis, Structure, and Analgesic Activity of 4-(5-Cyano-{4-(fur-2-yl)-1,4-dihydropyridin-3-yl}carboxamido)benzoic Acids Ethyl Esters. Available at: [Link]

  • Der Pharma Chemica. Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Available at: [Link]

  • Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. A comprehensive analysis of disclosed synthetic strategies in prior arts from 1970-2012 (Part I) regarding synthesizing the renowned drug, Febuxostat, and its related compounds. Available at: [Link]

  • PubMed Central. Network pharmacology‒based analysis of marine cyanobacteria derived bioactive compounds for application to Alzheimer's disease. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Role of 3-Cyano-4-isobutoxybenzoic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

3-Cyano-4-isobutoxybenzoic acid (CAS No: 160749-37-3) is a highly functionalized aromatic carboxylic acid that has emerged as a critical starting material in the synthesis of advanced active pharmaceutical ingredients (APIs). Its unique arrangement of a nitrile, an ether, and a carboxylic acid group on a benzene ring makes it a versatile scaffold for constructing complex heterocyclic systems. This document provides an in-depth guide to the properties, applications, and detailed synthetic protocols involving this intermediate, with a primary focus on its pivotal role in the industrial-scale production of Febuxostat, a potent xanthine oxidase inhibitor for the treatment of hyperuricemia and gout.[1]

Introduction and Physicochemical Profile

3-Cyano-4-isobutoxybenzoic acid is a stable, crystalline solid at room temperature. The presence of three distinct functional groups provides multiple reaction handles for synthetic chemists:

  • The carboxylic acid moiety allows for standard transformations such as esterification, amide formation, or reduction.

  • The nitrile group is a key precursor for the formation of amidines or, more critically in this context, its conversion into a thioamide.[2]

  • The isobutoxy ether linkage enhances lipophilicity, a crucial factor in modulating the pharmacokinetic properties of the final drug molecule.

Its primary significance lies in its use as a key building block for Febuxostat, where the cyano and carboxylic acid groups are strategically employed to construct the core thiazole ring of the drug.[1][3]

Table 1: Physicochemical Properties of 3-Cyano-4-isobutoxybenzoic acid

PropertyValueSource(s)
CAS Number 528607-60-5 (for isopropoxy analog)[4]
Molecular Formula C₁₂H₁₃NO₃[5]
Molecular Weight 219.24 g/mol [5]
Appearance White to off-white crystalline powderGeneral
Canonical SMILES CC(C)COC1=C(C=C(C=C1)C(=O)O)C#N[5]
InChI Key NPSZYDWVXISOEH-UHFFFAOYSA-N[5]

Core Application: Synthesis of Febuxostat

Febuxostat (marketed as Uloric and Adenuric) is a non-purine selective inhibitor of xanthine oxidase, approved for the chronic management of hyperuricemia in patients with gout.[1] The synthesis of Febuxostat from 3-Cyano-4-isobutoxybenzoic acid is a multi-step process that masterfully constructs the drug's 2-phenylthiazole core. The overall workflow is a cornerstone of modern medicinal chemistry, demonstrating the efficient assembly of a complex API from a well-designed intermediate.

Overall Synthetic Workflow

The transformation of 3-Cyano-4-isobutoxybenzoic acid into Febuxostat involves two critical stages:

  • Formation of the Thioamide Intermediate: The carboxylic acid and nitrile functionalities are converted into the corresponding thioamide, 3-cyano-4-isobutoxybenzothioamide. This is the key reactive species for the subsequent cyclization.[1]

  • Hantzsch Thiazole Synthesis: The thioamide undergoes a classical Hantzsch condensation reaction with an α-halocarbonyl compound (ethyl 2-chloroacetoacetate) to form the substituted thiazole ring.[6][7] Subsequent hydrolysis of the resulting ester yields the final Febuxostat molecule.[8]

G A 3-Cyano-4-isobutoxybenzoic Acid B Step 1: Amidation (e.g., SOCl₂, NH₄OH) A->B C 3-Cyano-4-isobutoxybenzamide B->C D Step 2: Thionation (Lawesson's Reagent) C->D E 3-Cyano-4-isobutoxybenzothioamide (Key Intermediate) D->E F Step 3: Hantzsch Cyclization (Ethyl 2-chloroacetoacetate) E->F G Ethyl 2-(3-cyano-4-isobutoxyphenyl)- 4-methylthiazole-5-carboxylate F->G H Step 4: Saponification (e.g., NaOH, H₃O⁺) G->H I Febuxostat (Final API) H->I

Caption: Synthetic workflow from the starting intermediate to Febuxostat.

Experimental Protocols

The following protocols are representative procedures derived from public disclosures and patents.[1][6] Researchers must adapt these methods with appropriate safety precautions and laboratory equipment.

Protocol 1: Synthesis of 3-Cyano-4-isobutoxybenzamide

Causality: The conversion of the carboxylic acid to a primary amide is the first step toward the thioamide. Direct amidation can be challenging; a common industrial route involves activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by quenching with an ammonia source like ammonium hydroxide. This two-step, one-pot procedure ensures a high-yielding and clean conversion.

  • Reagents: 3-Cyano-4-isobutoxybenzoic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Ammonium hydroxide (NH₄OH, 28-30%).

  • Procedure:

    • Suspend 3-Cyano-4-isobutoxybenzoic acid (1.0 eq) in anhydrous DCM (10 mL per gram of acid) under an inert atmosphere (N₂).

    • Cool the suspension to 0 °C in an ice bath.

    • Add SOCl₂ (1.2 eq) dropwise over 30 minutes. A catalytic amount of DMF can be added to facilitate the reaction.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitor by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent.

    • Re-dissolve the crude acyl chloride in fresh DCM and cool to 0 °C.

    • Slowly add concentrated NH₄OH (3.0 eq) while maintaining the temperature below 10 °C.

    • Stir vigorously for 1-2 hours at room temperature.

    • Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-Cyano-4-isobutoxybenzamide, typically as a white solid.

Protocol 2: Thionation to 3-Cyano-4-isobutoxybenzothioamide

Causality: The thionation step is critical for preparing the nucleophilic sulfur required for the thiazole ring formation. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a highly effective and widely used thionating agent for converting amides to thioamides with minimal side products.[9] The reaction proceeds by replacing the carbonyl oxygen with sulfur.

  • Reagents: 3-Cyano-4-isobutoxybenzamide, Lawesson's Reagent, Anhydrous Toluene or Dioxane.

  • Procedure:

    • Dissolve 3-Cyano-4-isobutoxybenzamide (1.0 eq) in anhydrous toluene (15 mL per gram).

    • Add Lawesson's Reagent (0.5-0.6 eq) portion-wise to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 3-6 hours. Monitor the reaction progress by TLC, observing the consumption of the starting amide.

    • Cool the mixture to room temperature. The product may precipitate upon cooling.

    • Filter the solid product and wash with cold toluene or hexane to remove impurities and byproducts from the Lawesson's reagent.

    • The crude product can be purified further by recrystallization from a suitable solvent like ethanol or isopropanol to yield pure 3-Cyano-4-isobutoxybenzothioamide.[1]

Protocol 3: Hantzsch Cyclization and Saponification to Febuxostat

Causality: This step is a classic Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry.[7][10] The thioamide acts as the N-C-S component. Its sulfur atom performs a nucleophilic attack on the α-carbon of ethyl 2-chloroacetoacetate, and the nitrogen atom attacks the carbonyl carbon, leading to cyclization and dehydration to form the aromatic thiazole ring. The final step is a standard ester hydrolysis (saponification) to yield the carboxylic acid of Febuxostat.[11]

  • Reagents: 3-Cyano-4-isobutoxybenzothioamide, Ethyl 2-chloroacetoacetate, Isopropanol (IPA) or Ethanol, Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

  • Procedure (Cyclization):

    • Suspend 3-Cyano-4-isobutoxybenzothioamide (1.0 eq) in isopropanol (10 mL per gram).

    • Add ethyl 2-chloroacetoacetate (1.1 eq) to the suspension.

    • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-8 hours.[1]

    • Cool the reaction mixture to room temperature. The product, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, will precipitate as a solid.

    • Filter the solid, wash with cold isopropanol, and dry under vacuum.

  • Procedure (Saponification):

    • Suspend the crude ester intermediate in a mixture of ethanol and water.

    • Add an aqueous solution of NaOH (2.0-3.0 eq) and heat the mixture to 60-70 °C for 1-3 hours until hydrolysis is complete.

    • Cool the solution and filter to remove any insoluble impurities.

    • Acidify the clear filtrate to a pH of ~2-3 with dilute HCl.

    • The final product, Febuxostat, will precipitate as a white crystalline solid.

    • Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum at 50-60 °C.[11]

Mechanism Spotlight: Hantzsch Thiazole Synthesis

The formation of the thiazole ring is the key strategic step in the synthesis of Febuxostat. The mechanism involves a cascade of nucleophilic attack, intramolecular cyclization, and dehydration.

G cluster_0 1. Nucleophilic Attack cluster_1 2. Intermediate Formation cluster_2 3. Cyclization & Dehydration cluster_3 4. Final Product Thioamide Thioamide (Nucleophile) Haloketone α-Haloketone (Electrophile) Thioamide->Haloketone S attacks α-carbon Intermediate Acyclic Thioimonium Intermediate Haloketone->Intermediate Cyclization Intramolecular N attacks carbonyl Intermediate->Cyclization Dehydration Elimination of H₂O Thiazole Aromatic Thiazole Ring Dehydration->Thiazole

Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.

Analytical and Safety Considerations

Quality Control

Ensuring the purity and identity of 3-Cyano-4-isobutoxybenzoic acid and its downstream intermediates is critical for successful API synthesis. A combination of chromatographic and spectroscopic techniques should be employed.

Table 2: Recommended Analytical Methods

MethodPurposeTypical Conditions & Expected ResultsSource(s)
HPLC Purity assessment and reaction monitoringColumn: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient with an acid modifier (e.g., formic or phosphoric acid). Detection: UV at 230 or 254 nm. Purity should be >99% for use in GMP synthesis.[5][12]
¹H NMR Structural confirmationSpectra should show characteristic peaks for aromatic protons, the isobutyl group (doublet and multiplet), and the acidic proton. Integration should match the C₁₂H₁₃NO₃ structure.[5]
Mass Spec Molecular weight confirmationESI-MS should show a prominent [M-H]⁻ ion at m/z ≈ 218.2 for the acid or [M+H]⁺ at m/z ≈ 220.2 for derivatives.[5]
FT-IR Functional group identificationCharacteristic peaks for C≡N stretch (~2230 cm⁻¹), C=O stretch of carboxylic acid (~1700 cm⁻¹), and broad O-H stretch (~3000 cm⁻¹).General
Safety and Handling

As with all chemical reagents, 3-Cyano-4-isobutoxybenzoic acid should be handled with appropriate care in a well-ventilated chemical fume hood.

Table 3: Hazard and Safety Information

CategoryGuideline
Personal Protection Wear standard PPE: safety glasses, nitrile gloves, and a lab coat.
Inhalation May cause respiratory tract irritation. Avoid breathing dust.
Skin/Eye Contact May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.
Ingestion Harmful if swallowed. Do not ingest.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

Conclusion

3-Cyano-4-isobutoxybenzoic acid is more than a simple chemical intermediate; it is an enabling molecule for the efficient and scalable synthesis of Febuxostat. The protocols and insights provided in this guide underscore its strategic importance. By understanding the causality behind each synthetic step—from amide formation and thionation to the pivotal Hantzsch cyclization—researchers and drug development professionals can optimize reaction conditions, ensure high purity, and contribute to the production of life-changing pharmaceuticals. Its application is a clear example of how rational molecular design in an intermediate translates directly to the successful synthesis of a complex API.

References

  • US6613930B2: Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. (2022). Technical Disclosure Commons. [Link]

  • CN106674045A: Preparation method of 3-cyano-4-isopropoxybenzoic acid.
  • Preparation method of 3-cyano-4-isobutoxy-thiobenzamide.
  • CN102964313A: Synthetic method of febuxostat.
  • The preparation of febuxostat by Suzuki reaction. (2016). ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PMC - PubMed Central. [Link]

  • Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

  • KR101630819B1: Synthetic method of febuxostat.
  • Proposed mechanism for the formation of thiazole derivatives. (2025). ResearchGate. [Link]

  • Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. (2014). Der Pharma Chemica. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • A comprehensive analysis of disclosed synthetic strategies in prior arts from 1970-2012 (Part I) regarding synthesizing the renowned drug, Febuxostat, and its related compounds. (2025). Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2017). PMC - PubMed Central. [Link]

  • CN102924353A: Febuxostat intermediate preparation method.

Sources

reaction mechanism for 3-Cyano-4-isobutoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 3-Cyano-4-isobutoxybenzoic Acid

Introduction

3-Cyano-4-isobutoxybenzoic acid is a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its structure is integral to the development of therapeutic agents, including the xanthine oxidase inhibitor Febuxostat, which is used for the chronic management of hyperuricemia in patients with gout.[1] The synthesis of this compound involves a multi-step process that combines fundamental organic reactions, requiring careful control of reaction conditions to achieve high yield and purity.

This document provides a detailed guide for the synthesis of 3-Cyano-4-isobutoxybenzoic acid, intended for researchers, chemists, and professionals in drug development. It outlines the underlying reaction mechanisms, provides a step-by-step experimental protocol, and emphasizes the scientific rationale behind the procedural choices.

Overall Synthetic Strategy

The synthesis of 3-Cyano-4-isobutoxybenzoic acid is most effectively approached through a two-stage process starting from a readily available precursor, methyl 4-hydroxybenzoate.

  • Stage 1: Synthesis of the Key Intermediate, Methyl 3-cyano-4-hydroxybenzoate. This stage involves the introduction of a cyano group ortho to the hydroxyl group on the benzene ring. This is achieved via a formylation reaction followed by the conversion of the resulting aldehyde into a nitrile.[2]

  • Stage 2: Etherification and Saponification. The phenolic hydroxyl group of the intermediate is then alkylated with an isobutyl group via the Williamson ether synthesis. A final saponification step converts the methyl ester to the desired carboxylic acid.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis A Methyl 4-hydroxybenzoate B Methyl 3-formyl-4-hydroxybenzoate A->B 1. Paraformaldehyde, MgCl2, TEA 2. HCl (aq) C Methyl 3-cyano-4-hydroxybenzoate B->C Hydroxylamine HCl, Acetonitrile/DMF, AcCl D Methyl 3-cyano-4-isobutoxybenzoate C->D Isobutyl bromide, K2CO3, DMF E 3-Cyano-4-isobutoxybenzoic acid D->E NaOH (aq), then HCl (aq)

Caption: Overall workflow for the synthesis of 3-Cyano-4-isobutoxybenzoic acid.

Part 1: Detailed Reaction Mechanism

A thorough understanding of the reaction mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues.

Mechanism A: Formylation and Cyanation

The introduction of the cyano group is a two-step process:

  • Ortho-Formylation: The process begins with an electrophilic aromatic substitution to install a formyl (-CHO) group at the 3-position. The hydroxyl group at the 4-position is an activating, ortho-, para-director, guiding the electrophile to the desired location. The use of paraformaldehyde with a Lewis acid like MgCl₂ and a base like triethylamine facilitates the generation of the electrophilic species.[3]

  • Conversion of Aldehyde to Nitrile: The formyl group is then converted to a nitrile. This transformation typically proceeds through an oxime intermediate, formed by reacting the aldehyde with hydroxylamine hydrochloride. Subsequent dehydration of the oxime, often facilitated by a reagent like acetyl chloride, yields the cyano group.[2]

Mechanism B: Williamson Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is a classic and reliable method for forming ethers. It is an SN2 reaction involving a nucleophilic substitution.[4][5]

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of methyl 3-cyano-4-hydroxybenzoate. This creates a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The phenoxide anion then attacks the electrophilic carbon of isobutyl bromide. Isobutyl bromide is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes the competing E2 elimination reaction.[4] The phenoxide displaces the bromide leaving group, forming the C-O ether bond.

Mechanism C: Saponification

Saponification is the base-mediated hydrolysis of an ester to form a carboxylate salt.

  • Nucleophilic Acyl Substitution: A hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group.

  • Acid-Base Reaction: The methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol.

  • Protonation: A final acidification step with a strong acid like HCl protonates the carboxylate salt to yield the final product, 3-Cyano-4-isobutoxybenzoic acid.

G cluster_A Williamson Ether Synthesis Mechanism node1 Phenol Intermediate (Methyl 3-cyano-4-hydroxybenzoate) node2 Phenoxide Anion (Nucleophile) node1->node2 K2CO3 (Base) node4 SN2 Transition State node2->node4 Nucleophilic Attack node3 Isobutyl Bromide (Electrophile) node3->node4 node5 Ether Product (Methyl 3-cyano-4-isobutoxybenzoate) node4->node5 Bromide Departure

Caption: Mechanism of the Williamson Ether Synthesis step.

Part 2: Experimental Protocols

Safety Precautions: This synthesis involves hazardous materials including flammable solvents, corrosive acids and bases, and toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Reagents and Materials
ReagentFormulaMW ( g/mol )RoleHazard Notes
Methyl 4-hydroxybenzoateC₈H₈O₃152.15Starting MaterialIrritant
Magnesium Chloride (anhydrous)MgCl₂95.21Lewis AcidHygroscopic, Irritant
Triethylamine (TEA)C₆H₁₅N101.19BaseFlammable, Corrosive, Toxic
Paraformaldehyde(CH₂O)n(30.03)nFormaldehyde sourceToxic, Irritant
Hydroxylamine HydrochlorideNH₂OH·HCl69.49Oxime formationCorrosive, Irritant
Acetyl ChlorideCH₃COCl78.50Dehydrating AgentFlammable, Corrosive
Isobutyl BromideC₄H₉Br137.02Alkylating AgentFlammable, Irritant
Potassium Carbonate (anhydrous)K₂CO₃138.21BaseIrritant
Sodium HydroxideNaOH40.00Saponification BaseCorrosive
Hydrochloric Acid (conc.)HCl36.46AcidCorrosive
Dichloromethane (DCM)CH₂Cl₂84.93SolventVolatile, Suspected Carcinogen
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventToxic, Irritant
AcetonitrileCH₃CN41.05SolventFlammable, Toxic
Protocol 1: Synthesis of Methyl 3-cyano-4-hydroxybenzoate

This protocol is adapted from procedures for the formylation and cyanation of phenolic compounds.[2][3]

Step 1a: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (15.2 g, 0.1 mol), anhydrous magnesium chloride (19.0 g, 0.2 mol), and dichloromethane (DCM, 200 mL).

  • Stir the suspension and add triethylamine (56 mL, 0.4 mol).

  • Carefully add paraformaldehyde (24.0 g, 0.8 mol) in portions to the mixture.

  • Heat the reaction mixture to reflux (approx. 40-45°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by adding 1M hydrochloric acid (200 mL) while stirring in an ice bath.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-formyl-4-hydroxybenzoate.

Step 1b: Conversion to Methyl 3-cyano-4-hydroxybenzoate

  • Dissolve the crude product from the previous step in a mixture of acetonitrile (150 mL) and DMF (30 mL) in a 250 mL round-bottom flask.

  • Add hydroxylamine hydrochloride (7.6 g, 0.11 mol).

  • Cool the mixture in an ice bath and slowly add acetyl chloride (8.6 mL, 0.12 mol).

  • Remove the ice bath and heat the mixture to 80°C for 2-3 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into ice water (300 mL).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure methyl 3-cyano-4-hydroxybenzoate.

Protocol 2: Synthesis of 3-Cyano-4-isobutoxybenzoic Acid

This protocol is based on the principles of Williamson ether synthesis and ester saponification.[4][6]

Step 2a: Synthesis of Methyl 3-cyano-4-isobutoxybenzoate

  • In a 250 mL round-bottom flask, dissolve methyl 3-cyano-4-hydroxybenzoate (8.85 g, 0.05 mol) in DMF (100 mL).

  • Add anhydrous potassium carbonate (13.8 g, 0.1 mol).

  • Add isobutyl bromide (8.2 g, 0.06 mol) to the suspension.

  • Heat the reaction mixture to 70°C and stir for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Cool the mixture to room temperature and pour it into 400 mL of cold water.

  • A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and dry under vacuum to yield methyl 3-cyano-4-isobutoxybenzoate.

Step 2b: Saponification to 3-Cyano-4-isobutoxybenzoic Acid

  • Suspend the crude ester from the previous step in a mixture of methanol (100 mL) and water (50 mL).

  • Add sodium hydroxide pellets (4.0 g, 0.1 mol) and heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction proceeds.

  • Monitor the reaction by TLC until the ester is no longer present.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of the final product will form. Stir for 30 minutes in the ice bath.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford the final product, 3-Cyano-4-isobutoxybenzoic acid.

References

  • European Patent Office. (1999). Process for producing cyanobenzoic acid derivatives - EP 0989115 A2.
  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano- and 4-cyano- benzoic acid derivative compounds.
  • Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. [Link]

  • Zhang, M.-X., Pagoria, P. F., Holmes, R. T., Alawode, O. E., & Zuckerman, N. B. (2023). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. OSTI.GOV. [Link]

  • Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-cyano-4-isobutoxy-thiobenzamide.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Cheméo. (n.d.). Chemical Properties of Isobutyl 4-hydroxybenzoate (CAS 4247-02-3). Retrieved from [Link]

  • Google Patents. (n.d.). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • WIPO Patentscope. (2018). WO2018121050 - PREPARATION METHOD FOR 3-CYANO-4-HYDROXYBENZOIC ACID METHYL ESTER. [Link]

  • Google Patents. (n.d.). EP0573184A1 - t-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate and process for its preparation.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2025, August 7). An Improved Procedure for the Preparation of p‐Cyanobenzoic Acids. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyanobenzoic acid. National Institutes of Health. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]

Sources

Application Notes and Protocols for the Selective Reduction of 3-Cyano-4-isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Conversion of a Key Intermediate

3-Cyano-4-isobutoxybenzoic acid is a valuable substituted aromatic compound, often employed as a building block in the synthesis of complex bioactive molecules and pharmaceuticals. The selective reduction of its cyano group to a primary amine, yielding 3-(aminomethyl)-4-isobutoxybenzoic acid, is a critical transformation that opens avenues for further molecular elaboration, such as amide bond formation or the introduction of other functionalities. This conversion is pivotal in the synthesis of various therapeutic agents where the aminomethylphenyl moiety serves as a key pharmacophore.

The primary challenge in this transformation lies in the chemoselective reduction of the nitrile in the presence of a carboxylic acid. The choice of reducing agent and reaction conditions is paramount to avoid the undesired reduction of the carboxylic acid to an alcohol, or the over-reduction of the nitrile to secondary or tertiary amines. This document provides detailed protocols for achieving this selective reduction through two robust and widely applicable methods: Catalytic Hydrogenation with Raney® Nickel and Catalytic Transfer Hydrogenation with Palladium on Carbon.

Reaction Overview & Mechanistic Considerations

The conversion of a nitrile to a primary amine involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. This process typically proceeds through an intermediate imine, which is then further reduced to the amine.

Nitrile Reduction Mechanism cluster_0 General Reaction cluster_1 Simplified Mechanism 3-Cyano-4-isobutoxybenzoic_acid 3-Cyano-4-isobutoxybenzoic Acid Reducing_Agent [H] 3-Cyano-4-isobutoxybenzoic_acid->Reducing_Agent 3-(aminomethyl)-4-isobutoxybenzoic_acid 3-(aminomethyl)-4-isobutoxybenzoic Acid Reducing_Agent->3-(aminomethyl)-4-isobutoxybenzoic_acid Nitrile R-C≡N Imine [R-CH=NH] Nitrile->Imine + H₂ Amine R-CH₂-NH₂ Imine->Amine + H₂

Caption: General reaction and simplified mechanism for nitrile reduction.

The key to selectivity is the use of catalytic systems that favor the hydrogenation of the nitrile over the carboxylic acid. Heterogeneous catalysts like Raney® Nickel and Palladium are particularly effective for this purpose under controlled conditions.

Method 1: Catalytic Hydrogenation using Raney® Nickel

Raney® Nickel is a versatile and cost-effective catalyst for the hydrogenation of nitriles. Its high activity allows for the use of moderate hydrogen pressures and temperatures, often preserving other functional groups like carboxylic acids. The basic nature of the reaction medium, typically achieved by adding ammonia or a base, is crucial for suppressing the formation of secondary and tertiary amine byproducts.

Experimental Protocol

Materials:

  • 3-Cyano-4-isobutoxybenzoic acid

  • Raney® Nickel (50% slurry in water)

  • Anhydrous Ethanol or Methanol

  • Ammonium Hydroxide (28-30% solution)

  • Hydrogen gas (high purity)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • Parr-type hydrogenation apparatus or a similar autoclave capable of handling hydrogen pressure.

  • Magnetic stirrer with a hot plate

  • Glassware for reaction setup and work-up

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH strips

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a clean and dry pressure reactor, add 3-Cyano-4-isobutoxybenzoic acid (1.0 eq).

  • Solvent and Base Addition: Add anhydrous ethanol or methanol to dissolve the starting material (concentration typically 0.1-0.5 M). To this solution, add ammonium hydroxide (2-5 eq) to create a basic environment.

  • Catalyst Addition: Carefully add Raney® Nickel (5-10% by weight of the starting material) as a slurry in water. Caution: Raney® Nickel is pyrophoric when dry and should be handled with care under an inert atmosphere or as a slurry.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen followed by hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi (3.4-6.8 bar).

  • Reaction: Stir the reaction mixture vigorously at a temperature between 40-60°C. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: The filter cake should be kept wet with water to prevent ignition of the catalyst and disposed of according to safety guidelines.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in deionized water and adjust the pH to ~1-2 with concentrated HCl. This will precipitate any unreacted starting material and keep the product in solution as the hydrochloride salt.

    • Filter to remove any solids.

    • Adjust the pH of the filtrate to the isoelectric point of the amino acid product (typically pH 4-6) with a solution of NaOH. The product will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

Data Presentation
ParameterTypical Range
Substrate Concentration0.1 - 0.5 M
Catalyst Loading5 - 10 wt%
Hydrogen Pressure50 - 100 psi
Temperature40 - 60°C
Reaction Time4 - 8 h
Expected Yield >85%
Expected Purity >98%

Method 2: Catalytic Transfer Hydrogenation using Palladium on Carbon

Catalytic transfer hydrogenation is an attractive alternative to high-pressure hydrogenation as it avoids the need for specialized equipment for handling hydrogen gas. In this method, a hydrogen donor molecule, such as ammonium formate or isopropanol, transfers hydrogen to the substrate in the presence of a catalyst, typically palladium on carbon (Pd/C). This method is known for its good functional group tolerance.[1][2]

Experimental Protocol

Materials:

  • 3-Cyano-4-isobutoxybenzoic acid

  • Palladium on Carbon (10% Pd/C)

  • Ammonium formate

  • Methanol or Isopropanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diatomaceous earth (e.g., Celite®)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a hot plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Glassware for reaction setup and work-up

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH strips

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-Cyano-4-isobutoxybenzoic acid (1.0 eq) and dissolve it in methanol or isopropanol.

  • Reagent Addition: Add ammonium formate (3-5 eq) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%).

  • Reaction: Heat the reaction mixture to reflux (typically 65-80°C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Follow the same purification procedure as in Method 1 (acid-base work-up) to isolate the final product.

Data Presentation
ParameterTypical Range
Substrate Concentration0.1 - 0.5 M
Catalyst Loading5 - 10 mol%
Hydrogen Donor (NH₄HCO₂)3 - 5 eq
Temperature65 - 80°C
Reaction Time6 - 12 h
Expected Yield >80%
Expected Purity >97%

Workflow and Logic Diagrams

Experimental_Workflow cluster_Method1 Method 1: Catalytic Hydrogenation cluster_Method2 Method 2: Transfer Hydrogenation cluster_Purification Purification (Common for both methods) M1_Start Dissolve Substrate in Solvent + Base M1_Cat Add Raney® Ni Catalyst M1_Start->M1_Cat M1_React Pressurize with H₂ and Heat M1_Cat->M1_React M1_Filter Filter Catalyst M1_React->M1_Filter Purify_Concentrate Concentrate Filtrate M1_Filter->Purify_Concentrate M2_Start Dissolve Substrate in Solvent M2_Reagent Add Ammonium Formate & Pd/C M2_Start->M2_Reagent M2_React Reflux under Inert Atmosphere M2_Reagent->M2_React M2_Filter Filter Catalyst M2_React->M2_Filter M2_Filter->Purify_Concentrate Purify_Acidify Acidify with HCl Purify_Concentrate->Purify_Acidify Purify_Filter Filter Unreacted SM Purify_Acidify->Purify_Filter Purify_Basify Adjust pH to Isoelectric Point Purify_Filter->Purify_Basify Purify_Isolate Filter and Dry Product Purify_Basify->Purify_Isolate

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Compounds Derived from 3-Cyano-4-isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The 3-cyano-4-isobutoxybenzoic acid scaffold is a testament to the power of rational drug design. While seemingly a simple aromatic core, its specific arrangement of a cyano group, an ether linkage, and a carboxylic acid provides a rich platform for synthesizing compounds with diverse and potent biological activities. This guide offers an in-depth comparison of the most significant derivatives, grounded in experimental data, to illuminate their therapeutic potential and the mechanistic rationale behind their design for researchers and drug development professionals.

Part 1: Febuxostat - A Landmark Derivative for Hyperuricemia and Gout

The most prominent and clinically successful derivative of the 3-cyano-4-isobutoxybenzoic acid scaffold is Febuxostat, chemically known as 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid. Its primary application is in the management of hyperuricemia in patients with gout.[1]

Primary Biological Activity: Potent and Selective Xanthine Oxidase Inhibition

The development of Febuxostat was a direct response to the need for a more effective and versatile alternative to allopurinol, the long-standing first-line therapy. The core scientific challenge was to design a potent inhibitor of xanthine oxidase (XO), the terminal enzyme in the purine degradation pathway responsible for producing uric acid.

Mechanism of Action: Unlike allopurinol, which is a purine analogue, Febuxostat is a non-purine selective inhibitor of xanthine oxidase.[2] This is a critical distinction. Allopurinol and its active metabolite, oxypurinol, can interfere with other enzymes in purine and pyrimidine metabolism.[2] Febuxostat's non-purine structure grants it high specificity for XO, avoiding this off-target activity.[2] It potently blocks the enzyme's active site by forming stable interactions within the molybdenum pterin center channel, inhibiting both the oxidized and reduced forms of the enzyme and thereby preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid.[3][4]

// Nodes Purines [label="Purines (from diet, cell turnover)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hypoxanthine [label="Hypoxanthine", fillcolor="#F1F3F4", fontcolor="#202124"]; Xanthine [label="Xanthine", fillcolor="#F1F3F4", fontcolor="#202124"]; UricAcid [label="Uric Acid", fillcolor="#FBBC05", fontcolor="#202124"]; XO1 [label="Xanthine Oxidase (XO)", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; XO2 [label="Xanthine Oxidase (XO)", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Febuxostat [label="Febuxostat\n(Non-Purine Inhibitor)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Allopurinol [label="Allopurinol\n(Purine Analogue Inhibitor)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Purines -> Hypoxanthine; Hypoxanthine -> XO1 [arrowhead=none]; XO1 -> Xanthine [label=" Step 1"]; Xanthine -> XO2 [arrowhead=none]; XO2 -> UricAcid [label=" Step 2"]; Febuxostat -> XO1 [label=" Inhibits", style=dashed, color="#34A853"]; Febuxostat -> XO2 [style=dashed, color="#34A853"]; Allopurinol -> XO1 [label=" Inhibits", style=dashed, color="#EA4335"]; Allopurinol -> XO2 [style=dashed, color="#EA4335"]; } .dot Caption: Febuxostat and Allopurinol both block Xanthine Oxidase.

Comparative Performance Data: Experimental data consistently demonstrates Febuxostat's superior potency over Allopurinol. In solution, Febuxostat is approximately 1000-fold more potent.[3] This advantage is particularly pronounced for the enzyme bound to endothelial cell glycosaminoglycans, a state that renders it more resistant to inhibition by allopurinol.[3]

FeatureFebuxostatAllopurinolRationale & Significance
Mechanism Non-purine selective inhibitorPurine analogue, competitive inhibitorFebuxostat's selectivity minimizes interference with other metabolic pathways, potentially reducing off-target effects.[2]
Potency (IC₅₀) ~1.8 nM (Free XO)[3]~2.9 µM (Free XO)[3]The nanomolar potency of Febuxostat allows for effective enzyme inhibition at lower clinical doses compared to Allopurinol.
Metabolism Primarily hepatic (UGT & CYP enzymes)Metabolized by XO to active oxypurinolFebuxostat is an option for patients with renal impairment, as its elimination is not primarily kidney-dependent.[5]
Clinical Use First-line for some; second-line for patients intolerant or unresponsive to Allopurinol.[6]Recommended first-line therapy due to long safety record and cost-effectiveness.[5][6]Clinical guidelines often favor Allopurinol first, but Febuxostat provides a crucial, more potent alternative for specific patient populations.[6]
Secondary Biological Activity: Potent ABCG2 Transporter Inhibition

Beyond its primary mechanism, research has uncovered a significant secondary activity for Febuxostat: potent inhibition of the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[7] ABCG2 is an efflux pump that removes a wide range of substrates from cells, contributing to multidrug resistance in cancer and influencing the pharmacokinetics of many drugs.[8]

Mechanistic Implications: Febuxostat's inhibition of ABCG2 is remarkably potent, with an IC₅₀ value of 27 nM for urate transport.[9] Studies show its inhibitory effect is stronger than that of well-established ABCG2 inhibitors like Ko143.[7][9] This has two major implications:

  • Drug-Drug Interactions: Co-administration of Febuxostat with drugs that are ABCG2 substrates (e.g., rosuvastatin, certain chemotherapeutics) could increase their plasma concentrations and risk of adverse events.[7][8]

  • Therapeutic Potential: This potent inhibition could be harnessed to overcome multidrug resistance in cancer therapy or to enhance the efficacy of anticancer agents that are extruded by ABCG2.[8]

CompoundTargetPotency (IC₅₀)Source
Febuxostat ABCG227 nM Miyata et al., 2016[9]
Ko143 ABCG29.7 nM Ghafourian et al., 2017[10]

Note: IC₅₀ values can vary based on experimental conditions. While one study indicates Febuxostat is more potent than Ko143 at a fixed concentration, direct IC₅₀ comparisons from different studies should be interpreted with caution.

Part 2: Emerging Anticancer Activity of Derivatives

While Febuxostat itself is being explored for anticancer applications, the 3-cyano-4-alkoxybenzoic acid moiety is a recognized pharmacophore in the design of novel anticancer agents.[11] The electron-withdrawing nature of the cyano group and the specific substitution pattern on the phenyl ring are crucial for potent activity in several classes of compounds.

Febuxostat Analogs and Direct Anticancer Effects

Recent studies have investigated the direct cytotoxic potential of Febuxostat and its analogs. Elevated xanthine oxidase activity has been linked to the inflammatory response in some cancers, providing a rationale for its investigation.[11] One study demonstrated that an emulsome-encapsulated formulation of Febuxostat exhibited a 4-fold lower IC₅₀ against human colorectal carcinoma (HCT 116) cells compared to the free drug, highlighting a potential avenue for repurposing.

The Cyano-Phenyl Moiety in Potent Antimitotic Agents

The structural features of the 3-cyano-4-isobutoxybenzoic acid scaffold are echoed in other highly potent classes of anticancer compounds, such as combretastatin analogues. These molecules function as antimitotic agents by inhibiting tubulin polymerization.

A series of heterocyclic trans-cyanocombretastatin analogues, which feature a cyano group on the bridging double bond, have shown exceptionally potent anticancer activity.[1] For example, compounds with an indol-2-yl or benzo[b]furan-2-yl moiety exhibited GI₅₀ values of less than 10 nM against over 70% of the NCI-60 human cancer cell line panel.[1] While not direct derivatives, their structure-activity relationship underscores the value of the cyano-substituted phenyl ring in designing highly active compounds that interact with key biological targets like tubulin.

Compound ClassExample CompoundTarget Cell LinesPotency (GI₅₀ / IC₅₀)Mechanism of Action
Febuxostat Formulation FBX-EMLsHCT 116 (Colorectal)~4-fold more potent than free drugXanthine Oxidase Inhibition / Cytotoxicity
Isatin-Benzoic Acid Conjugates Compound 9gMCF-7 (Breast)5.88 µMCytotoxicity
HeLa (Cervical)8.34 µM
Cyanocombretastatin Analogs Indol-2-yl (8)NCI-60 Panel< 10 nM (in >74% of lines)Tubulin Polymerization Inhibition
Benzo[b]furan-2-yl (12)NCI-60 Panel< 10 nM (in >70% of lines)Tubulin Polymerization Inhibition

Part 3: Future Directions - Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme that degrades cyclic AMP (cAMP) in inflammatory cells.[12][13] Its inhibition is a validated therapeutic strategy for treating inflammatory diseases like COPD, asthma, and psoriasis.[12][13] Many potent PDE4 inhibitors feature a substituted catechol ether structure, which bears a resemblance to the alkoxy-substituted benzoic acid core of our topic scaffold. The development of derivatives of 3-cyano-4-isobutoxybenzoic acid as PDE4 inhibitors represents a logical and promising area for future research, leveraging the scaffold's proven success in clinical applications.

Experimental Protocols: A Self-Validating System

The trustworthiness of comparative data relies on robust and reproducible experimental design. Below are standardized, high-level protocols for assessing the key biological activities discussed.

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay quantifies an inhibitor's ability to block the XO-mediated conversion of a substrate (e.g., xanthine) to uric acid.

Causality: The production of uric acid results in a measurable increase in absorbance at 290-295 nm. An effective inhibitor will suppress the rate of this absorbance change in a dose-dependent manner.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition P1 Prepare buffer, XO enzyme, substrate (Xanthine), and inhibitor solutions (e.g., Febuxostat) A1 In 96-well plate, add buffer, inhibitor (test compound), and XO enzyme solution P1->A1 A2 Pre-incubate mixture (e.g., 15 min at 25°C) A1->A2 A3 Initiate reaction by adding Xanthine substrate A2->A3 A4 Incubate (e.g., 30 min at 25°C) A3->A4 R1 Stop reaction (e.g., with 1N HCl) A4->R1 R2 Read absorbance at 290-295 nm using a plate reader R1->R2 R3 Calculate % Inhibition and IC₅₀ value R2->R3

Step-by-Step Methodology:

  • Preparation: Prepare a 70 mM phosphate buffer (pH 7.5), a 0.01 units/mL xanthine oxidase solution, a 150 µM xanthine substrate solution, and serial dilutions of the test compound (e.g., Febuxostat) and positive control (e.g., Allopurinol).[14]

  • Pre-incubation: In a 96-well plate, combine 35 µL of buffer, 30 µL of the enzyme solution, and 50 µL of the test compound/control solution.[14] Incubate at 25°C for 15 minutes.[14]

  • Reaction Initiation: Add 60 µL of the xanthine substrate solution to each well to start the reaction.[14]

  • Incubation: Incubate the plate at 25°C for 30 minutes.[14]

  • Reaction Termination: Stop the reaction by adding 25 µL of 1N HCl.[14]

  • Measurement: Read the absorbance of each well at ~290 nm using a spectrophotometric plate reader.[15]

  • Analysis: Calculate the percentage of inhibition for each concentration relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[15]

Protocol 2: In Vitro ABCG2 Inhibition Assay (Fluorescent Substrate)

This cell-based assay measures the accumulation of a fluorescent ABCG2 substrate (e.g., Hoechst 33342) inside cells. An inhibitor will block the efflux of the substrate, leading to a higher intracellular fluorescence signal.

Causality: ABCG2 actively pumps the substrate Hoechst 33342 out of the cell.[16] An effective inhibitor like Febuxostat blocks this pump, causing the fluorescent substrate to accumulate inside, resulting in a quantifiable increase in fluorescence.[16]

Step-by-Step Methodology:

  • Cell Culture: Culture cells overexpressing ABCG2 (e.g., transfected MCF7 or Ig-MXP3 cells) in 96-well plates until they form a confluent monolayer.[16][17]

  • Inhibitor Treatment: Treat the cells with various concentrations of the test compound (e.g., Febuxostat) or a known inhibitor (e.g., Ko143) for 1-2 hours to allow for blocking of the transporter.[16]

  • Substrate Loading: Remove the treatment medium and incubate the cells with a loading buffer containing the fluorescent substrate Hoechst 33342 (e.g., 3 µM) for 30 minutes.[16]

  • Washing: Wash the cells with ice-cold buffer to remove extracellular substrate.

  • Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

  • Analysis: Compare the fluorescence intensity in treated cells to untreated control cells. Calculate the IC₅₀ value from the dose-response curve.

References

  • Miyata, H., et al. (2016). Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations. Frontiers in Pharmacology, 7, 518. Available at: [Link]

  • Inhibitory effect of febuxostat against ABCG2 is stronger than that... (2020). ResearchGate. Available at: [Link]

  • Hille, R., et al. (2011). Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production. American Journal of Physiology-Heart and Circulatory Physiology, 301(5), H2048-H2055. Available at: [Link]

  • Penthala, N. R., et al. (2015). Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. European Journal of Medicinal Chemistry, 92, 212-220. Available at: [Link]

  • Strouse, J. J., et al. (2013). Fluorescent substrates for flow cytometric evaluation of efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters. Journal of Biomolecular Screening, 18(3), 323-334. Available at: [Link]

  • Miyata, H., et al. (2016). Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations. Frontiers in Pharmacology. Available at: [Link]

  • Li, H., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11629. Available at: [Link]

  • Panga, S., et al. (2015). Synthesis and anticancer activity of new isatin-benzoic acid conjugates. Ethiopian Pharmaceutical Journal, 31(2), 75-92. Available at: [Link]

  • Fluorescent Substrates for Flow Cytometric Evaluation of Efflux Inhibition in ABCB1, ABCC1, and ABCG2 Transporters. ResearchGate. Available at: [Link]

  • Srisawat, T., et al. (2021). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Pharmaceutical Sciences Asia. Available at: [Link]

  • Al-Shorbagy, M. Y., et al. (2022). Xanthine Oxidase Inhibitor, Febuxostat Is Effective against 5-Fluorouracil-Induced Parotid Salivary Gland Injury in Rats Via Inhibition of Oxidative Stress, Inflammation and Targeting TRPC1/CHOP Signalling Pathway. Biology, 11(2), 318. Available at: [Link]

  • Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers in Pharmacology. Available at: [Link]

  • Sgrizzi, S., et al. (2023). In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents. International Journal of Molecular Sciences, 24(1), 725. Available at: [Link]

  • Torres-Piedra, M., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. International Journal of Molecular Sciences, 25(13), 7281. Available at: [Link]

  • The Science Behind Febuxostat: Mechanism of Action and Pharmacological Profile. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations. ResearchGate. Available at: [Link]

  • Studies of febuxostat analogues as xanthine oxidase inhibitors through 3D-QSAR, Topomer CoMFA and molecular modeling. ResearchGate. Available at: [Link]

  • Nguyen, M. T. T., et al. (2020). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura, 5(2), 1121-1125. Available at: [Link]

  • Evaluation of Xanthine Oxidase Inhibitors Febuxostat and Allopurinol on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats. Cureus. Available at: [Link]

  • Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects. Marine Drugs. Available at: [Link]

  • Assessment of Drug Transporter Function Using Fluorescent Cell Imaging. Journal of Visualized Experiments. Available at: [Link]

  • Lee, J.-H., et al. (2021). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules, 26(18), 5626. Available at: [Link]

  • Application of a Fluorescent Substrate / Inside-Out Transporter Vesicle Assay for Identifying Inhibitors of MRP Transport. SlideShare. Available at: [Link]

  • 3D-QSAR Study of Potent Inhibitors of Phosphodiesterase-4 Using a CoMFA Approach. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • What is the comparison between Allopurinol (Xanthine Oxidase Inhibitor) and Febuxostat (Xanthine Oxidase Inhibitor)? Dr.Oracle. Available at: [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Journal of Biochemical and Molecular Toxicology, 38(7), e23746. Available at: [Link]

  • Ghafourian, T., et al. (2017). The Inhibitor Ko143 Is Not Specific for ABCG2. Drug Metabolism and Disposition, 45(5), 520-527. Available at: [Link]

  • Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. Molecules. Available at: [Link]

  • The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat. EBM Consult. Available at: [Link]

  • Grewal, N. (2022). Febuxostat or Allopurinol for Gout Treatment: Which is Better? GoodRx Health. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 3-Cyano-4-isobutoxybenzoic Acid: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Cyano-4-isobutoxybenzoic acid, a key intermediate in the synthesis of Febuxostat, a potent xanthine oxidase inhibitor for the treatment of hyperuricemia and gout.[1] We will delve into its physicochemical properties, synthesis, and characterization, while also presenting a comparative analysis with structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and validate the experimental results pertaining to this crucial synthetic building block.

Introduction: The Strategic Importance of 3-Cyano-4-isobutoxybenzoic Acid in Pharmaceutical Synthesis

3-Cyano-4-isobutoxybenzoic acid (Molecular Formula: C₁₂H₁₃NO₃, Molecular Weight: 219.24 g/mol ) is a substituted benzoic acid derivative characterized by the presence of a cyano and an isobutoxy group on the aromatic ring.[2] Its primary significance lies in its role as a critical precursor in the manufacturing of Febuxostat.[] The purity and well-defined characterization of this intermediate are paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can have a significant impact on the drug's safety and quality.[1]

This guide will provide a framework for the cross-validation of experimental results for 3-Cyano-4-isobutoxybenzoic acid by comparing it with its close structural analog, 3-cyano-4-isopropoxybenzoic acid, and a related compound, 4-isobutylbenzoic acid.

Physicochemical Properties: A Comparative Cross-Validation

Directly reported experimental data for the physicochemical properties of 3-Cyano-4-isobutoxybenzoic acid are not extensively available in the public domain. Therefore, we present a comparative analysis with its isopropoxy analog and provide established experimental protocols for in-house validation.

Property3-Cyano-4-isobutoxybenzoic acid3-Cyano-4-isopropoxybenzoic acid4-Isobutylbenzoic acid
Molecular Formula C₁₂H₁₃NO₃[2]C₁₁H₁₁NO₃[4]C₁₁H₁₄O₂[5]
Molecular Weight 219.24 g/mol [2]205.21 g/mol [4]178.23 g/mol [5]
Melting Point (°C) Data not available149-153[6]Data not available (Isomer: 164.5 - 165.5)[5]
Boiling Point (°C) Predicted: 371.39 at 760 mmHg[7]Predicted: 371.4±27.0[6]Data not available (Parent: 250)[5]
pKa Data not availablePredicted: 4.09±0.10[6]Data not available (Parent: ~4.20)[5]
Solubility Enhanced solubility in organic solvents due to the isobutoxy group.[2]Soluble in organic solvents.Limited solubility in water, moderate in organic solvents.[5]

Causality Behind Property Differences: The seemingly minor difference in the alkoxy group (isobutoxy vs. isopropoxy) can influence the crystal packing and intermolecular forces, leading to variations in the melting point. The isobutyl group, being slightly larger and more flexible than the isopropyl group, may disrupt crystal lattice efficiency, potentially leading to a lower melting point compared to its isopropoxy counterpart. The predicted pKa values are expected to be similar due to the comparable electron-donating nature of the isobutoxy and isopropoxy groups.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of your findings, we provide the following detailed, self-validating experimental protocols for determining the key physicochemical properties of 3-Cyano-4-isobutoxybenzoic acid.

Determination of Melting Point

Methodology: A standard capillary melting point apparatus should be utilized.

  • Sample Preparation: A small, dry sample of 3-Cyano-4-isobutoxybenzoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature should be increased at a controlled rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[5]

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Methodology: The pKa can be determined by titrating a solution of the acid with a standardized solution of a strong base while monitoring the pH.[5]

  • Preparation: A precisely weighed amount of 3-Cyano-4-isobutoxybenzoic acid is dissolved in a suitable solvent system (e.g., a mixture of water and ethanol to ensure solubility) to a known concentration.

  • Titration: The solution is titrated with a standardized solution of sodium hydroxide (NaOH), added in small, precise increments.

  • Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point, where 50% of the acid has been neutralized.[5]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve known weight of 3-Cyano-4-isobutoxybenzoic acid in water/ethanol titrate Titrate acid solution with NaOH prep1->titrate prep2 Prepare standardized NaOH solution prep2->titrate measure_pH Measure pH after each addition titrate->measure_pH Incremental addition plot Plot pH vs. Volume of NaOH measure_pH->plot determine_pKa Determine pKa at half-equivalence point plot->determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Synthesis and Purification: A Validated Protocol

The synthesis of 3-Cyano-4-isobutoxybenzoic acid typically involves a multi-step process, starting from more readily available precursors. The following protocol is a synthesized representation from various literature sources, designed to be a self-validating system.[2]

Synthetic Scheme

Synthesis_Scheme start 4-Hydroxybenzonitrile intermediate1 3-Formyl-4-hydroxybenzonitrile start->intermediate1 Formylation intermediate2 3-Cyano-4-hydroxybenzonitrile intermediate1->intermediate2 Oxidation intermediate3 Methyl 3-cyano-4-isobutoxybenzoate intermediate2->intermediate3 Alkylation with isobutyl bromide product 3-Cyano-4-isobutoxybenzoic acid intermediate3->product Hydrolysis

Caption: General synthetic scheme for 3-Cyano-4-isobutoxybenzoic acid.

Step-by-Step Experimental Protocol

Step 1: Formylation of 4-Hydroxybenzonitrile This step introduces a formyl group ortho to the hydroxyl group, a crucial step for the subsequent introduction of the cyano group at the 3-position.

Step 2: Oxidation of 3-Formyl-4-hydroxybenzonitrile to 3-Cyano-4-hydroxybenzonitrile The formyl group is converted to a nitrile. This transformation is critical as it sets up the core structure of the target molecule.

Step 3: Alkylation of 3-Cyano-4-hydroxybenzonitrile The hydroxyl group is alkylated using isobutyl bromide in the presence of a base to form the isobutoxy ether linkage.

Step 4: Hydrolysis of Methyl 3-cyano-4-isobutoxybenzoate The methyl ester is hydrolyzed to the corresponding carboxylic acid, yielding the final product. A detailed procedure for a similar hydrolysis is as follows: To a stirred solution of the methyl ester in a mixture of ethanol and tetrahydrofuran, an aqueous solution of sodium hydroxide is added. The reaction is stirred at room temperature for several hours. After completion, the organic solvents are removed under vacuum. The residue is diluted with water and acidified with hydrochloric acid. The product is then extracted with an organic solvent, washed, dried, and recrystallized to yield the pure 3-Cyano-4-isobutoxybenzoic acid.[8]

Spectroscopic Characterization: A Comparative Analysis

While specific, published spectra for 3-Cyano-4-isobutoxybenzoic acid are scarce, we can predict the expected spectral features based on its structure and compare them with the known data for similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for confirming the structure of the synthesized compound. The expected chemical shifts (δ) in ppm relative to an internal standard like TMS are as follows:

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
-COOH~12.0 - 13.0broad singlet
Aromatic-H (ortho to -COOH)~8.0 - 8.2doublet
Aromatic-H (meta to -COOH)~7.8 - 8.0doublet
Aromatic-H (ortho to -O)~7.0 - 7.2doublet
-OCH₂-~3.8 - 4.0doublet
-CH(CH₃)₂~2.0 - 2.2multiplet
-CH(CH₃)₂~0.9 - 1.1doublet

Justification: The electron-withdrawing carboxylic acid and cyano groups will deshield the adjacent aromatic protons, causing them to appear at a lower field (higher ppm). The isobutoxy group's protons will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching3300 - 2500 (broad)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Cyano C≡NStretching2240 - 2220
Carboxylic Acid C=OStretching1760 - 1690 (strong)
Aromatic C=CStretching1600 - 1450

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the dry sample with 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Record a background spectrum of the empty sample compartment of an FTIR spectrometer, then record the spectrum of the sample pellet.[6]

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): Expected at m/z = 219.

  • Key Fragmentation Patterns: Loss of the isobutyl group (-57), loss of the carboxyl group (-45), and other characteristic fragments.

Biological Activity and Significance in Drug Development

The primary biological relevance of 3-Cyano-4-isobutoxybenzoic acid is its role as a key intermediate in the synthesis of Febuxostat.[] Febuxostat is a non-purine selective inhibitor of xanthine oxidase, which is the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1] By inhibiting this enzyme, Febuxostat reduces the production of uric acid in the body.[1]

While the biological activity of Febuxostat is well-established, there is limited direct information on the in vitro or in vivo activity or toxicity of 3-Cyano-4-isobutoxybenzoic acid itself. However, as an intermediate, its purity is critical. Impurities arising from the synthesis of this intermediate can be carried over to the final API, potentially affecting its safety and efficacy.[9] For instance, incomplete hydrolysis of the ester precursor or side reactions involving the cyano group could lead to related substance impurities.[9]

Some studies on similar benzoic acid derivatives suggest potential for biological activity, including antimicrobial properties, but specific data for 3-Cyano-4-isobutoxybenzoic acid is lacking.[10] Ecotoxicological studies on the compound suggest it has moderate biodegradability and poses a low risk to aquatic organisms at typical exposure levels.[2]

Conclusion and Future Perspectives

Future research should focus on generating a comprehensive, publicly available experimental dataset for 3-Cyano-4-isobutoxybenzoic acid, including its melting point, pKa, and detailed spectroscopic data. Furthermore, investigations into its own potential biological activities and a more thorough toxicological profile would be valuable for a complete understanding of its role and potential impacts in the drug development lifecycle.

References

  • Ghanta, M. R., et al. (2014).
  • Pharmaceutical Technology. (2012). Investigation of Various Impurities in Febuxostat. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Isobutylbenzoic acid. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). RP-101124. Retrieved January 26, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Febuxostat-impurities. Retrieved January 26, 2026, from [Link]

  • Nguyen, H. D., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Xenobiotica, 1-13.
  • Khan, I., et al. (2019). In Silico, Cytotoxic and Antioxidant Potential of Novel Ester, 3-hydroxyoctyl -5 - trans-docosenoate Isolated from Anchusa arvensis (L.) M.Bieb. Against HepG-2 Cancer Cells. Drug Design, Development and Therapy, 13, 4199–4210.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Retrieved January 26, 2026, from [Link]

  • Pinto, M., et al. (2022). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 27(15), 4992.
  • PubMed. (2018). Chemical composition, antioxidant activity and antibacterial mechanism of action from Marsilea minuta leaf hexane: methanol extract. Retrieved January 26, 2026, from [Link]

  • Allied Academies. (2017). Synthesis and Biological Evaluation of 2-[(3-Cyano-1-Oxo-4-(3,4,5- Trimethoxyphenyl)-1,2,3,4-Tetrahydronaphthalen-2-Yl) Thio] Benzoic Acid Derivatives. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN102924353A - Febuxostat intermediate preparation method.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025). Design, Synthesis, and antimicrobial studies of some unsaturated isobutyl cyanoacrylate Derivatives: In Vitro and in Silico investigation. Retrieved January 26, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-4-methoxybenzoic acid. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 49 and 18b. a)For compound.... Retrieved January 26, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating 3-Cyano-4-isobutoxybenzoic Acid as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and synthetic chemistry, the selection of a precursor is a critical decision point that dictates the efficiency, scalability, and economic viability of a synthesis. A precursor is not merely a starting material; it is a foundational component whose intrinsic properties ripple through the entire manufacturing process, influencing reaction kinetics, yield, and the purity profile of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth evaluation of 3-Cyano-4-isobutoxybenzoic acid, a key intermediate in modern pharmaceutical synthesis, most notably for the anti-gout medication Febuxostat.[2][]

We will dissect its performance, compare it objectively with viable alternatives, and provide the experimental frameworks necessary for its practical evaluation. The methodologies described are designed as self-validating systems, emphasizing reproducibility and scientific integrity.

Physicochemical Profile and Strategic Importance

3-Cyano-4-isobutoxybenzoic acid (herein referred to as CIBA) is an organic compound characterized by a benzoic acid core functionalized with both a cyano (-C≡N) and an isobutoxy group.[2] These functional groups are not incidental; they are strategically positioned to impart specific reactivity and solubility characteristics.

  • Molecular Formula: C₁₂H₁₃NO₃[2]

  • Molecular Weight: 219.24 g/mol [2]

  • CAS Number: 528607-60-5[2]

The cyano group is a versatile functional handle for constructing heterocyclic rings, while the isobutoxy group enhances solubility in organic solvents, a crucial property for achieving homogeneous reaction conditions and simplifying purification.[2] Its primary role in the pharmaceutical landscape is as an advanced precursor in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase.[4][5]

Caption: Chemical structure of 3-Cyano-4-isobutoxybenzoic acid.

The efficacy of CIBA stems from its role in the Hantzsch thiazole synthesis-type reaction that forms the core of Febuxostat. It is typically first converted to its corresponding thioamide, which then undergoes condensation with an α-haloketone.[5] The purity of CIBA is paramount, as any impurities can carry through to the final API, complicating purification and potentially impacting drug safety.[5]

A Comparative Framework: CIBA vs. Structural Alternatives

To evaluate CIBA's efficacy, we must compare it to logical alternatives that could be used in similar synthetic routes. The primary alternatives are earlier-stage precursors or analogs with different ether or halide substitutions.

Precursor3-Cyano-4-isobutoxybenzoic acid (CIBA)3-Cyano-4-hydroxybenzoic acid3-Cyano-4-fluorobenzoic acid
CAS No. 528607-60-5[2]70829-28-6[6]170903-53-6
Mol. Formula C₁₂H₁₃NO₃[2]C₈H₅NO₃[6]C₈H₄FNO₂[7]
Mol. Weight 219.24 g/mol [2]163.13 g/mol [6]165.12 g/mol [7]
Role Advanced IntermediateEarly-stage PrecursorHalogenated Analog
Key Feature Isobutoxy group pre-installedRequires subsequent alkylationFluoro group as leaving group

This table summarizes the basic properties, but a true evaluation requires a deeper look at their performance in a synthetic context.

Parameter3-Cyano-4-isobutoxybenzoic acid (CIBA)3-Cyano-4-hydroxybenzoic acid3-Cyano-4-fluorobenzoic acid
Synthetic Accessibility Multi-step synthesis or direct purchase at a higher cost.[2]More readily available and lower initial cost.Synthetically accessible, often used when direct etherification is difficult.[8]
Process Steps Fewer steps in the final API synthesis route.Adds an alkylation step (e.g., with isobutyl bromide) to the main process.[2]Requires a nucleophilic aromatic substitution (SNAr) to introduce the isobutoxy group.
Reaction Control Allows for more controlled downstream reactions with fewer potential side products.The added alkylation step requires optimization to avoid side reactions (e.g., O- vs. C-alkylation, esterification).SNAr reactions can require harsh conditions (strong base, high temperature), potentially affecting other functional groups.
Safety & Handling Standard handling for an organic acid.Standard handling.Fluoro-aromatics and SNAr reagents may require specific handling protocols.
Impurity Profile Can provide a cleaner route to the final product if the precursor is of high purity.[5]Potential for impurities from the alkylation step (unreacted starting material, dialkylated products).Risk of incomplete substitution or side products from harsh reaction conditions.
Overall Efficacy High. Ideal for late-stage synthesis where process robustness and final product purity are critical.Moderate. Economical choice, but requires more process development and control.Situational. Useful for synthesizing a library of analogs or when other methods fail.

Experimental Evaluation: Protocols and Rationale

The trustworthiness of a precursor is confirmed through robust and reproducible experimental protocols. Below are methodologies for key transformations.

Protocol 1: Amidation of CIBA to 3-Cyano-4-isobutoxybenzamide

This protocol details the conversion of the carboxylic acid to a primary amide, a common step preceding thioamide formation.

Causality: The conversion of the carboxylic acid to an amide is a crucial activation step. Thionyl chloride (SOCl₂) is chosen to convert the acid to a highly reactive acyl chloride intermediate in situ. This intermediate readily reacts with ammonia, a strong nucleophile, to form the stable amide with high efficiency. Dichloromethane (DCM) is used as an inert solvent.

Methodology:

  • Suspend 3-Cyano-4-isobutoxybenzoic acid (1.0 eq) in anhydrous DCM (10 mL/g).

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the formation of the acyl chloride by TLC (thin-layer chromatography).

  • In a separate flask, prepare a solution of aqueous ammonia (25%, 5.0 eq) in DCM.

  • Slowly add the acyl chloride solution to the ammonia solution at 0 °C.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Self-Validation (Monitoring): Monitor the reaction completion by TLC or HPLC, ensuring the disappearance of the acyl chloride intermediate.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield 3-Cyano-4-isobutoxybenzamide as a white solid.

  • Validation: Confirm purity (>99%) by HPLC and identity by ¹H NMR and MS analysis.

Protocol 2: Comparative O-Alkylation of 3-Cyano-4-hydroxybenzoic acid

This protocol demonstrates the synthesis of an ether, providing a direct comparison to using the pre-functionalized CIBA.

Causality: This reaction is a classic Williamson ether synthesis. Potassium carbonate (K₂CO₃) is a mild base used to deprotonate the phenolic hydroxyl group, forming a phenoxide nucleophile. This nucleophile then attacks the primary alkyl halide (isobutyl bromide) in an Sₙ2 reaction. DMF is a polar aprotic solvent that accelerates Sₙ2 reactions.

Methodology:

  • Dissolve 3-Cyano-4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (8 mL/g).

  • Add anhydrous potassium carbonate (2.5 eq).

  • Add isobutyl bromide (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq) to accelerate the reaction.

  • Heat the mixture to 70-80 °C and stir for 4-6 hours.

  • Self-Validation (Monitoring): Track the consumption of the starting material by TLC (staining with KMnO₄ can help visualize the phenol).

  • Work-up: Cool the reaction mixture, pour it into ice-water, and acidify with 2N HCl to pH ~3. This protonates the carboxylic acid and precipitates the product.

  • Filter the precipitate, wash thoroughly with water to remove DMF and salts.

  • Purification: The crude product, which is CIBA, can be purified by recrystallization as described in other protocols.

  • Validation: Assess the yield and purity (HPLC). Compare the impurity profile to that of commercially sourced CIBA. This comparison is key to evaluating whether the in-house synthesis is superior to purchasing the advanced intermediate.

Visualization of a Logical Evaluation Workflow

A systematic approach is essential when evaluating any new precursor. The following workflow illustrates the key decision and validation points from selection to implementation.

G cluster_0 Phase 1: Scoping & Selection cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Process Optimization cluster_3 Phase 4: Final Decision lit_review Literature Review & Route Scouting precursor_select Precursor Selection (CIBA vs. Alternatives) lit_review->precursor_select cost_analysis Initial Cost-Benefit Analysis precursor_select->cost_analysis protocol_dev Protocol Development (e.g., Alkylation, Amidation) cost_analysis->protocol_dev poc Proof-of-Concept Synthesis (Small Scale) protocol_dev->poc analytical_dev Analytical Method Development (HPLC, GC) poc->analytical_dev optimization Reaction Optimization (DOE, Temp, Conc.) analytical_dev->optimization impurity_profile Impurity Profiling & Characterization optimization->impurity_profile scale_up Scale-Up Studies (1g -> 100g) impurity_profile->scale_up final_decision Final Efficacy Verdict scale_up->final_decision

Caption: A logical workflow for the comprehensive evaluation of a chemical precursor.

Conclusion and Senior Scientist's Recommendation

The evaluation of 3-Cyano-4-isobutoxybenzoic acid (CIBA) demonstrates its high efficacy as a late-stage precursor, particularly in syntheses where the final product's purity is critical, such as for the API Febuxostat.

  • Efficacy as a Precursor: CIBA is highly effective. Its pre-functionalized structure allows for a more streamlined and controlled synthetic endgame, minimizing the side reactions and complex purifications associated with performing alkylation steps on earlier-stage intermediates like 3-Cyano-4-hydroxybenzoic acid.

  • Economic vs. Process Considerations: While the initial procurement cost of CIBA is higher than its own precursors, this cost can be offset by savings in process development time, reduced solvent and reagent usage for purification, and higher overall process yield and robustness. For large-scale manufacturing, a streamlined process often translates to significant long-term economic advantage.

  • Recommendation: The use of 3-Cyano-4-isobutoxybenzoic acid is strongly recommended for synthetic routes targeting high-purity APIs like Febuxostat. It represents a strategic choice for de-risking the final, most valuable steps of a synthesis. For early-stage research and analog synthesis, starting from the more economical 3-Cyano-4-hydroxybenzoic acid may be preferable to allow for greater flexibility in introducing various alkoxy groups. However, for a defined, scaled-up process, the reliability offered by CIBA makes it the superior choice.

References

  • Title: Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds Source: Google Patents URL
  • Title: Synthesis method of febuxostat decarboxylation impurities Source: Google Patents URL
  • Title: 3-Cyano-4-fluorobenzoic acid Source: PubChem URL: [Link]

  • Title: 3-Cyano-4-hydroxybenzoic acid Source: PubChem URL: [Link]

  • Title: Preparation method of 3-cyano-4-isopropoxybenzoic acid Source: Google Patents URL
  • Title: Process for the preparation of 3-cyano-4-isobutoxybenzothiamide Source: Technical Disclosure Commons URL: [Link]

  • Title: Preparation of febuxostat Source: Google Patents URL
  • Title: Synthetic method of febuxostat Source: Google Patents URL
  • Title: Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat Source: Der Pharma Chemica URL: [Link]

  • Title: Introduction to precursor chemicals - their licit and - illicit uses; identification through field test kits Source: UNODC URL: [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 3-Cyano-4-isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 3-Cyano-4-isobutoxybenzoic acid, a compound with potential applications in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in established safety protocols and a comprehensive understanding of the compound's potential hazards. Our commitment is to empower researchers with the knowledge to create a secure and productive laboratory environment.

Hazard Analysis: Understanding the Risks

Analysis of SDSs for similar compounds, such as 4-Cyanobenzoic acid and 3-Cyano-4-hydroxybenzoic acid, reveals a consistent hazard profile.[1][2] These compounds are classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2]

  • Serious Eye Irritation: Can result in significant eye damage if direct contact occurs.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Harmful if Swallowed or in Contact with Skin: Systemic effects may occur following ingestion or significant dermal absorption.[1][3]

This hazard profile necessitates a stringent PPE protocol to mitigate exposure risks.

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is not merely a checklist but a dynamic system that adapts to the specific procedures being undertaken. The foundation of this strategy is a thorough hazard assessment as mandated by the Occupational Safety and Health Administration (OSHA).[4][5][6]

Engineering and Administrative Controls: The First Line of Defense

Before detailing specific PPE, it is crucial to emphasize the hierarchy of controls. Engineering controls, such as fume hoods and ventilated enclosures, are paramount for minimizing airborne exposure.[6] Administrative controls, including a well-defined Chemical Hygiene Plan and proper training, are also essential components of a safe laboratory environment.[4][6]

Essential PPE for Handling 3-Cyano-4-isobutoxybenzoic Acid

The following table summarizes the minimum required PPE for handling 3-Cyano-4-isobutoxybenzoic acid in a laboratory setting.

Body PartPersonal Protective EquipmentStandard/SpecificationRationale
Eyes and Face Chemical Splash GogglesANSI Z87.1Protects against splashes and airborne particles.[7]
Face Shield (when splash hazard is high)ANSI Z87.1Provides an additional layer of protection for the entire face.[7]
Hands Nitrile GlovesASTM D6319Offers excellent resistance to a broad range of chemicals, including acids and organic solvents.[8][9][10]
Body Laboratory Coat (Flame-resistant recommended)NFPA 2112Protects skin and personal clothing from splashes and spills.[11]
Respiratory N95 Respirator (for weighing/handling powders)NIOSH ApprovedMinimizes inhalation of fine particles.[4]
Feet Closed-toe ShoesASTM F2413Protects against spills and falling objects.[11]

Procedural Guidance: Donning, Doffing, and Disposal

The efficacy of PPE is contingent upon its correct usage. The following step-by-step protocols are designed to ensure maximum protection.

Donning PPE: A Sequential Approach

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Coat 1. Lab Coat Inspect->Coat Respirator 2. Respirator (if needed) Coat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves caption Figure 1: PPE Donning Workflow

Figure 1: PPE Donning Workflow
  • Inspect PPE: Before starting any work, visually inspect all PPE for any signs of damage, such as cracks, tears, or discoloration.

  • Lab Coat: Don a clean, properly fitting laboratory coat, ensuring it is fully buttoned.[11]

  • Respirator: If handling the compound as a powder outside of a ventilated enclosure, a NIOSH-approved N95 respirator is necessary.[4] Ensure a proper fit test has been conducted.

  • Eye and Face Protection: Wear chemical splash goggles at all times.[7] If there is a significant risk of splashing, a face shield should be worn over the goggles.[7]

  • Gloves: Don nitrile gloves, ensuring they are the correct size and pulled over the cuffs of the lab coat.[8][9]

Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical step to prevent the transfer of contaminants.

PPE_Doffing cluster_doffing Doffing Sequence cluster_hygiene Final Step Gloves 1. Gloves Goggles 2. Goggles/Face Shield Gloves->Goggles Coat 3. Lab Coat Goggles->Coat Respirator 4. Respirator (if used) Coat->Respirator Wash Wash Hands Thoroughly Respirator->Wash caption Figure 2: PPE Doffing Workflow

Figure 2: PPE Doffing Workflow
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to contain any contamination. Dispose of them in the appropriate chemical waste container.

  • Goggles/Face Shield: Remove eye and face protection by handling the headband or side arms, avoiding contact with the front surface.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Respirator: If a respirator was used, remove it without touching the front of the mask.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

All disposable PPE, including gloves and any contaminated materials, must be disposed of as chemical waste in accordance with institutional and local regulations.[1] Reusable PPE, such as lab coats and face shields, should be decontaminated according to your institution's established procedures.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][12] Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][12] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Always have access to a safety shower and eyewash station when handling this compound.

By adhering to these rigorous PPE protocols and maintaining a proactive safety culture, researchers can confidently and safely advance their work with 3-Cyano-4-isobutoxybenzoic acid.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). REACH Guidance Documents. Retrieved from [Link]

  • PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Guidance. Retrieved from [Link]

  • Wellspring Meds. (2024). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Retrieved from [Link]

  • Thermo Fisher Scientific. (2013). Safety Data Sheet: 4-Cyanobenzoic acid. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]

  • Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.